molecular formula C3H7FO2 B1330085 (S)-3-fluoropropane-1,2-diol CAS No. 33644-25-6

(S)-3-fluoropropane-1,2-diol

Cat. No.: B1330085
CAS No.: 33644-25-6
M. Wt: 94.08 g/mol
InChI Key: PQDNJBQKAXAXBQ-GSVOUGTGSA-N
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Description

(2S)-3-Fluoropropane-1,2-diol is an organic compound that features a fluorine atom attached to a propane backbone with two hydroxyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-3-Fluoropropane-1,2-diol typically involves the fluorination of a suitable precursor, such as propane-1,2-diol. One common method is the nucleophilic substitution reaction where a fluorinating agent, such as diethylaminosulfur trifluoride (DAST), is used to replace a hydroxyl group with a fluorine atom under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of (2S)-3-Fluoropropane-1,2-diol may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents safely. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2S)-3-Fluoropropane-1,2-diol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.

    Reduction: The compound can be reduced to form fluorinated alcohols.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) can be used.

    Substitution: Nucleophiles like sodium azide (NaN₃) or thiols can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorinated ketones or aldehydes, while reduction can produce fluorinated alcohols.

Scientific Research Applications

(2S)-3-Fluoropropane-1,2-diol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions due to its unique fluorine atom.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which (2S)-3-Fluoropropane-1,2-diol exerts its effects involves interactions with molecular targets such as enzymes and proteins. The fluorine atom can form strong hydrogen bonds and alter the electronic properties of the molecule, affecting its reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    3-Chloropropane-1,2-diol: Similar structure but with a chlorine atom instead of fluorine.

    3-Bromopropane-1,2-diol: Contains a bromine atom instead of fluorine.

    3-Iodopropane-1,2-diol: Features an iodine atom in place of fluorine.

Uniqueness

(2S)-3-Fluoropropane-1,2-diol is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased electronegativity and the ability to form strong hydrogen bonds. These properties can enhance the compound’s stability and reactivity compared to its halogenated analogs.

Properties

IUPAC Name

(2S)-3-fluoropropane-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7FO2/c4-1-3(6)2-5/h3,5-6H,1-2H2/t3-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQDNJBQKAXAXBQ-GSVOUGTGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(CF)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H](CF)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301028426
Record name (2S)-3-Fluoro-1,2-propanediol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301028426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

94.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33644-25-6
Record name (2S)-3-Fluoro-1,2-propanediol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=33644-25-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Propanediol, 3-fluoro-, D-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033644256
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2S)-3-Fluoro-1,2-propanediol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301028426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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